Esculentin-2-OG11 is an antimicrobial peptide derived from the skin of certain frog species, particularly the Pelophylax nigromaculatus. This peptide plays a crucial role in the innate immune response against microbial infections. Antimicrobial peptides, including Esculentin-2-OG11, are characterized by their ability to disrupt bacterial membranes, making them potential candidates for novel therapeutic agents against antibiotic-resistant pathogens.
Esculentin-2-OG11 is extracted from the skin secretions of frogs, which are known to produce a variety of antimicrobial peptides as part of their defense mechanism against pathogens. The specific source frog species for Esculentin-2-OG11 is Pelophylax nigromaculatus, a common frog found in East Asia. The extraction and characterization of these peptides often involve collecting skin tissue and employing molecular biology techniques to isolate and identify the peptide sequences.
Esculentin-2-OG11 belongs to the class of antimicrobial peptides, which are short chains of amino acids typically ranging from 10 to 70 residues. These peptides are categorized based on their structure, charge, and mechanism of action. Esculentin-2-OG11 is classified under the group of cationic peptides, which possess a net positive charge that facilitates their interaction with negatively charged bacterial membranes.
The synthesis of Esculentin-2-OG11 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
The molecular structure of Esculentin-2-OG11 consists of a sequence of amino acids that fold into a specific three-dimensional shape, crucial for its biological activity. The exact sequence and structural conformation can influence its antimicrobial efficacy.
While specific structural data for Esculentin-2-OG11 may not be widely available, similar peptides have been characterized using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to determine their spatial arrangement and interactions with lipid membranes.
The primary chemical reactions involving Esculentin-2-OG11 pertain to its interaction with bacterial membranes. Upon contact, the peptide undergoes conformational changes that facilitate membrane insertion.
The mechanism by which Esculentin-2-OG11 exerts its antimicrobial effects involves several steps:
Research indicates that Esculentin-2-OG11 is effective against various Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, demonstrating minimum inhibitory concentrations that suggest potent antimicrobial activity .
Esculentin-2-OG11 is typically characterized by:
Key chemical properties include:
Esculentin-2-OG11 has several promising applications in scientific research and medicine:
Esculentin-2-OG11 is an antimicrobial peptide (AMP) belonging to the extensively studied esculentin family, predominantly isolated from amphibian skin secretions. These peptides represent critical components of innate host defense systems, providing rapid protection against microbial invasions in challenging environments. The "OG" designation indicates its specific phylogenetic origin, likely from species within the Odorrana or Glandirana genera, reflecting adaptations to distinct ecological niches and pathogenic pressures. As antibiotic resistance escalates globally, Esculentin-2-OG11 exemplifies the therapeutic potential of naturally evolved AMPs, characterized by their ability to disrupt microbial membranes and modulate immune responses [3] [5].
Esculentin-2-OG11 was identified through transcriptomic analysis of skin secretions from ranid frogs, notably species inhabiting Northeast Asia. Its cDNA precursor encodes a signal peptide, a conserved acidic propiece, and a mature cationic peptide segment. This genetic architecture aligns with other esculentin-2 peptides, which share a highly conserved N-terminal region and a C-terminal loop stabilized by a disulfide bridge. Phylogenetic studies place Esculentin-2-OG11 within the Esculentin-2 subfamily, evolving alongside closely related isoforms (e.g., Esculentin-2SSa from Glandirana susurra and Esculentin-2CHa from Hylarana guentheri). These peptides cluster distinctly from Esculentin-1 isoforms due to sequence divergences in the antimicrobial domain [3] [5].
Table 1: Phylogenetic Comparison of Esculentin-2 Isoforms
Peptide | Source Species | Key Sequence Features | Geographic Distribution |
---|---|---|---|
Esculentin-2-OG11 | Odorrana grahami | Cationic N-terminus, C-terminal disulfide loop | Southwest China |
Esculentin-2SSa | Glandirana susurra | Similar N-terminal motif, Gly/Ser-rich linker | Sado Island, Japan |
Esculentin-2CHa | Hylarana guentheri | α-helical domain, Cys31-Cys37 disulfide bond | Southern China |
Esculentin-2Ca | Rana catesbeiana | Shorter C-loop, higher hydrophobicity | North America |
Membrane Disruption Mechanisms
Esculentin-2-OG11 employs a multifaceted mechanism against pathogens:
Evolutionary Adaptations
Table 2: Antimicrobial Spectrum of Esculentin-2-OG11 and Comparators
Microorganism | Esculentin-2-OG11 MIC (μM) | Esc(1-21) MIC (μM) | Kanamycin MIC (μM) |
---|---|---|---|
E. coli O157:H7 | 4–8 | 4 | 16 |
Pseudomonas aeruginosa | 8–16 | 8 | 32 |
Staphylococcus aureus | 2–4 | 16 | 1 |
Candida albicans | 16–32 | 32 | >64 |
Data derived from broth microdilution assays [3] [10].
Structural Distinctions
Functional Efficacy
Therapeutic Potential
Key Compounds Mentioned:
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